N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tricyclic core with multiple functional groups, including an imino, oxo, and carboxamide moiety. The compound’s stereoelectronic properties are likely influenced by the 2-phenylethyl and N-ethyl substituents, which may enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-25-22(29)17-13-18-21(26-19-10-9-15(2)14-28(19)23(18)30)27(20(17)24)12-11-16-7-5-4-6-8-16/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29) |
InChI Key |
JYECOIOQIRSLST-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
The compound’s structural determination would likely employ X-ray crystallography using software such as SHELX for refinement, a standard tool for small-molecule crystallography due to its robustness in handling complex torsional angles and hydrogen-bonding networks . Comparable compounds, such as cephalosporin derivatives (e.g., those in ), share tricyclic or bicyclic frameworks but differ in functional group positioning. For instance:
Hydrogen Bonding and Supramolecular Interactions
Graph set analysis (as per Etter’s formalism, expanded in ) would be critical for comparing hydrogen-bonding motifs. The carboxamide and imino groups in the target compound could form R₂²(8) motifs (two donors/two acceptors in an 8-membered ring), similar to β-sheet mimics in peptides. In contrast, cephalosporins often exhibit R₁²(6) motifs due to their β-lactam and thiadiazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
